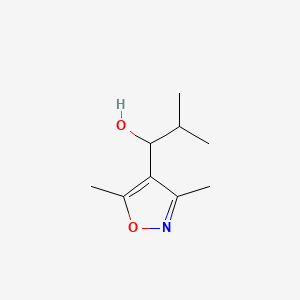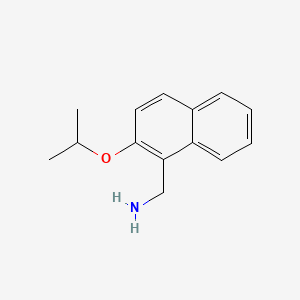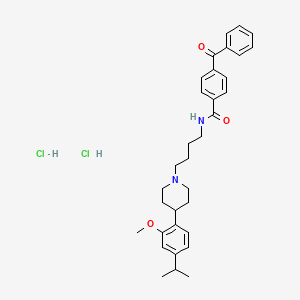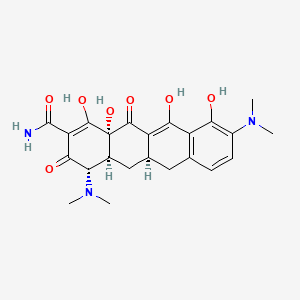
trans-Cinnamaldehyde-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, which acts as a tracer. trans-Cinnamaldehyde itself is a major component of cinnamon oil and is responsible for its characteristic smell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Cinnamaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid or further to benzaldehyde and acetic acid.
Reduction: Reduction of this compound yields hydrocinnamaldehyde-d5.
Substitution: It can undergo nucleoph
Propriétés
Numéro CAS |
1304632-52-7 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
137.193 |
Nom IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
Clé InChI |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=O |
Synonymes |
(2E)-3-Phenyl-2-propenal-d5; (E)-3-Phenyl-2-propenal-d5; (E)-Cinnamaldehyde-d5; (E)-3-Phenylacrolein-d5; (E)-3-Phenylprop-2-en-1-al-d5; (E)-3-Phenylprop-2-enal-d5; (E)-3-Phenylprop-2-enone-d5; (E)-3-Phenylpropenal-d5; (E)-Cinnamaldehyde-d5; E-Cinnamy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
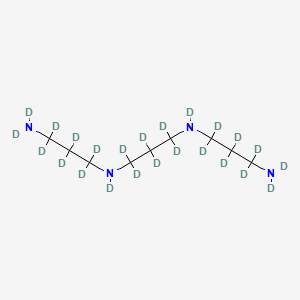
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
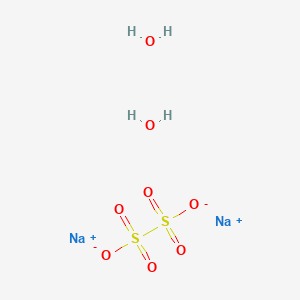
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
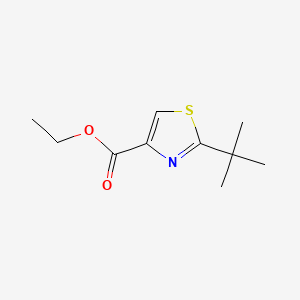
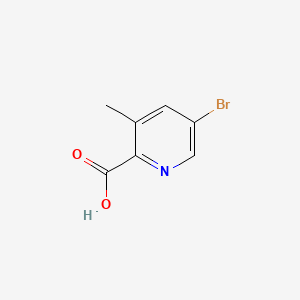
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
